REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br-].[CH2:12]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[I:37][C:38]1[CH:39]=[C:40]([CH:56]=[C:57]([C:61]([O:63][CH3:64])=[O:62])[C:58]=1[O:59][CH3:60])[C:41]([C:43]1[CH:48]=[C:47]([C:49]([O:51][CH3:52])=[O:50])[C:46]([O:53][CH3:54])=[C:45]([I:55])[CH:44]=1)=O>C1COCC1>[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]=[C:41]([C:43]1[CH:44]=[C:45]([I:55])[C:46]([O:53][CH3:54])=[C:47]([C:49]([O:51][CH3:52])=[O:50])[CH:48]=1)[C:40]1[CH:39]=[C:38]([I:37])[C:58]([O:59][CH3:60])=[C:57]([C:61]([O:63][CH3:64])=[O:62])[CH:56]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.427 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
benzophenone
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)C2=CC(=C(C(=C2)C(=O)OC)OC)I)C=C(C1OC)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between 1 N HCl (100 mL) and ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed on SiO2 (230-400 mesh, 50.0 g)
|
Type
|
WASH
|
Details
|
eluting with hexanes-ethyl acetate (5:1)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (230-400 mesh, 20 g)
|
Type
|
WASH
|
Details
|
eluting with hexanes-ethyl acetate (5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC=C(C1=CC(=C(C(=C1)I)OC)C(=O)OC)C2=CC(=C(C(=C2)I)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.022 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |